![molecular formula C15H19N3O B2451461 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide CAS No. 942747-02-6](/img/structure/B2451461.png)
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide
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Overview
Description
The compound “N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important classes of compounds, including some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 1,3-dimethyl-1H-pyrazol-4-yl)methyl group attached to a 3-phenylpropanamide moiety. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the 3-phenylpropanamide portion of the molecule consists of a three-carbon chain with an amide group and a phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the types of functional groups present in the molecule. For example, the presence of an amide group suggests that the compound may participate in hydrogen bonding .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study focused on the microwave-assisted synthesis of new pyrazolopyridine derivatives, demonstrating the method's efficiency in producing compounds with potential antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). This highlights the chemical versatility and potential therapeutic applications of pyrazolone derivatives.
Polarographic Behavior
Research on the polarographic reduction of 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives in various pH conditions suggests a mechanism based on the number of protons and electrons involved (Ravindranath et al., 1983). This study contributes to understanding the electrochemical properties of pyrazolone compounds.
Synthesis, Characterization, and Biological Evaluation
A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and evaluated for their potential biological applications, including their inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases (Saeed et al., 2015). This research illustrates the bioactivity potential of pyrazolone derivatives in medicinal chemistry.
Utility in Heterocyclic Synthesis
The utility of enaminonitriles in heterocyclic synthesis was explored, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives (Fadda et al., 2012). This work demonstrates the broad applicability of pyrazolone derivatives in synthesizing diverse heterocyclic compounds.
Anticonvulsant Activity of Alkanamide Derivatives
A study on the synthesis of alkanamide derivatives bearing heterocyclic rings, such as pyrazole, evaluated their anticonvulsant activity, contributing to the understanding of structure-activity relationships in medicinal chemistry (Tarikogullari et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-14(11-18(2)17-12)10-16-15(19)9-8-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWOJJSQMNKCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)CCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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